molecular formula C19H24N2O B7475091 cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone

cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone

Cat. No. B7475091
M. Wt: 296.4 g/mol
InChI Key: RTPSSPOLNDNXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone, also known as CPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on various signaling pathways involved in cell growth, inflammation, and apoptosis. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its specificity and potency. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown high selectivity towards its target enzymes, making it a suitable candidate for drug development. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also shown high potency in inhibiting its target enzymes, making it a potential therapeutic agent. However, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has some limitations, including its complex synthesis process and limited availability.

Future Directions

For research on cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone include the development of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone-based drugs, the identification of new targets, and the investigation of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been synthesized using various methods, including the reaction of 4-(1H-indol-3-yl)piperidine with cyclopentanone in the presence of a Lewis acid catalyst. Another method involves the reduction of cyclopentanone with sodium borohydride followed by the reaction with 4-(1H-indol-3-yl)piperidine. The synthesis of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a hallmark of several diseases, and cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19(15-5-1-2-6-15)21-11-9-14(10-12-21)17-13-20-18-8-4-3-7-16(17)18/h3-4,7-8,13-15,20H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPSSPOLNDNXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone

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